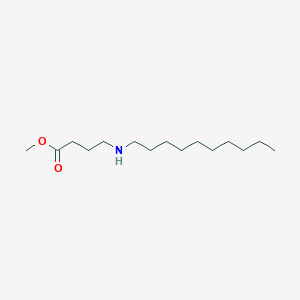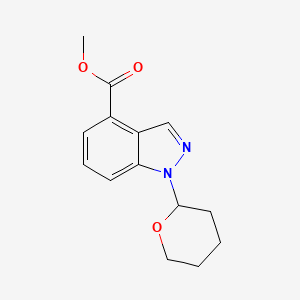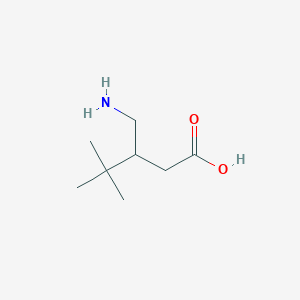
((2R,6S)-6-methylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,6S)-6-methylmorpholin-2-yl)methanol: is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like crystallization or distillation are employed to obtain the final product with the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ((2R,6S)-6-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: ((2R,6S)-6-methylmorpholin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its morpholine ring is a common motif in many bioactive molecules, making it a subject of interest for medicinal chemists.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antifungal and antiviral agents. The presence of the morpholine ring enhances the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which ((2R,6S)-6-methylmorpholin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, altering cellular processes.
Comparison with Similar Compounds
(2R,6S)-2,6-dimethylmorpholine: Similar structure but lacks the hydroxymethyl group.
(2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Contains additional benzyl and benzyloxymethyl groups, making it bulkier and potentially more selective in its interactions.
Uniqueness: ((2R,6S)-6-methylmorpholin-2-yl)methanol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2R,6S)-6-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
RLUNMFUEXOEXSZ-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H](O1)CO |
Canonical SMILES |
CC1CNCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


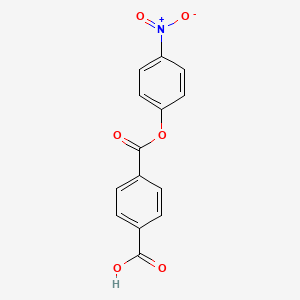
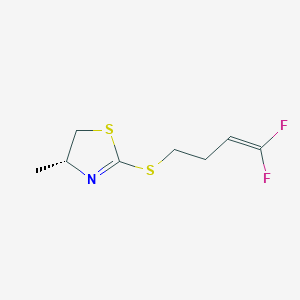

![(S)-5-(tert-Butyl)-2-mesityl-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B12821649.png)


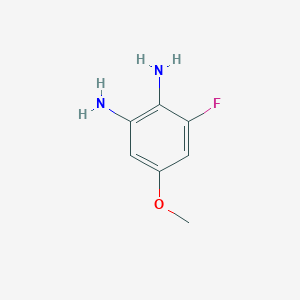
![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)

